molecular formula C19H22NO7P B2558553 Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate CAS No. 898530-63-7

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Cat. No.: B2558553
CAS No.: 898530-63-7
M. Wt: 407.359
InChI Key: PEOCBNCREFVUHP-UHFFFAOYSA-N
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Description

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is a complex organic compound that features a benzyl group, a benzyloxycarbonyl-protected amino group, and a dimethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate typically involves multi-step organic reactions. One common approach might include:

    Formation of the benzyloxycarbonyl-protected amino group: This can be achieved by reacting an amino acid derivative with benzyl chloroformate under basic conditions.

    Introduction of the dimethoxyphosphoryl group: This step might involve the reaction of a suitable precursor with dimethyl phosphite in the presence of a catalyst.

    Final coupling: The protected amino acid derivative can then be coupled with benzyl bromide or a similar reagent to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Use of high-purity reagents: .

    Optimization of temperature and pH: .

    Employment of continuous flow reactors: for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.

    Substitution: The dimethoxyphosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Benzaldehyde, benzoic acid.

    Reduction products: Free amino group derivatives.

    Substitution products: Various phosphonate esters.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: Potential use in drug development and delivery systems.

    Industry: As a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modifying their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-amino-2-(dimethoxyphosphoryl)acetate: Lacks the benzyloxycarbonyl group.

    Benzyloxycarbonyl-protected amino acids: Similar protective group but different side chains.

    Dimethoxyphosphoryl derivatives: Similar phosphoryl group but different core structures.

Uniqueness

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is unique due to the combination of its protective group, benzyl group, and phosphoryl group, which can confer specific reactivity and stability properties.

Properties

IUPAC Name

benzyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO7P/c1-24-28(23,25-2)17(18(21)26-13-15-9-5-3-6-10-15)20-19(22)27-14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOCBNCREFVUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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